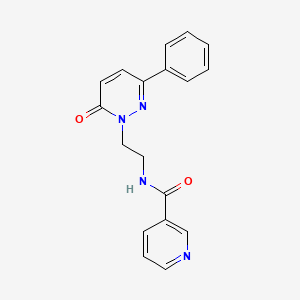![molecular formula C18H26O12 B2851068 4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid CAS No. 116112-80-2](/img/structure/B2851068.png)
4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid, or 4-Tetra-O-acetyl-beta-D-galactopyranosyloxybutanoic acid, is a complex carbohydrate molecule that has been the subject of numerous scientific research studies. It is a naturally occurring molecule found in many organisms, including plants and animals. 4-Tetra-O-acetyl-beta-D-galactopyranosyloxybutanoic acid has a wide range of potential applications, from biochemistry and physiology research to drug design and development.
Wissenschaftliche Forschungsanwendungen
Chiral Derivatization Agent
This compound serves as a chiral derivatization agent for the resolution of amino acid derivatives. It reacts mainly with enantiomeric amino acids, forming diastereomers that can be separated and analyzed using high-performance liquid chromatography (HPLC) .
Synthesis of Glycosides
It is used in the synthesis of glycosides, which are essential in the development of various therapeutic agents. The acetyl groups protect the carbohydrate moiety during chemical reactions, allowing for specific modifications .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized to create prodrugs that improve the delivery and efficacy of medications. The acetyl groups can be removed enzymatically in the body, releasing the active drug .
Material Science
The compound’s ability to form esters makes it valuable in material science for the synthesis of biodegradable polymers, which have applications in medical implants and drug delivery systems .
Analytical Chemistry
As an analytical reagent, it is used to modify chemical compounds to make them more detectable or to improve their chromatographic properties, aiding in the identification and quantification of substances .
Bioconjugation Techniques
It plays a role in bioconjugation techniques where it is used to attach molecules to proteins or other macromolecules, which is crucial in the development of diagnostic assays and targeted drug delivery .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are investigated for their potential use as selective herbicides or pesticides, aiming to target specific pests without affecting crops .
Enzyme Inhibitor Studies
This compound is also explored as a potential enzyme inhibitor, which could lead to the development of new treatments for diseases caused by enzymatic dysregulation .
Eigenschaften
IUPAC Name |
4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O12/c1-9(19)26-8-13-15(27-10(2)20)16(28-11(3)21)17(29-12(4)22)18(30-13)25-7-5-6-14(23)24/h13,15-18H,5-8H2,1-4H3,(H,23,24)/t13-,15+,16+,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFYYAPQJAVDIL-PLLDYVMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

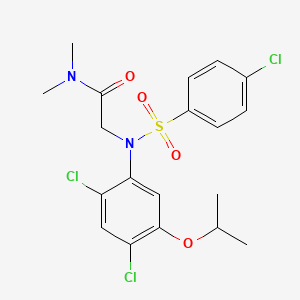
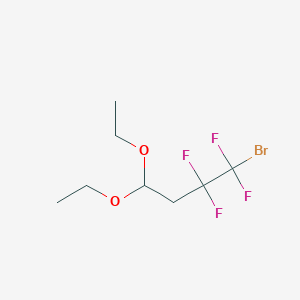
![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide](/img/structure/B2850987.png)
![[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride](/img/structure/B2850992.png)
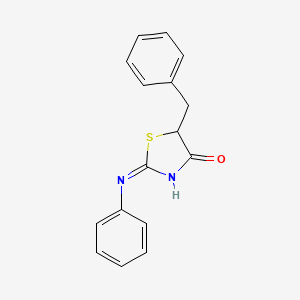


![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2850997.png)
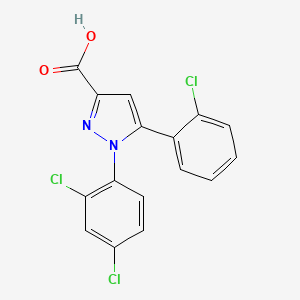
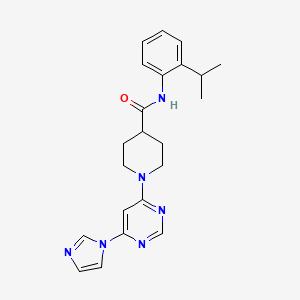
![N-(2-(([2,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide](/img/structure/B2851000.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2851001.png)
![2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane](/img/structure/B2851003.png)
